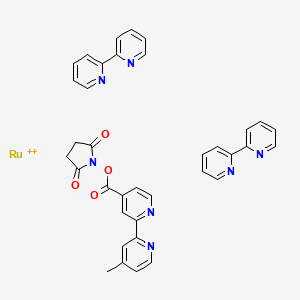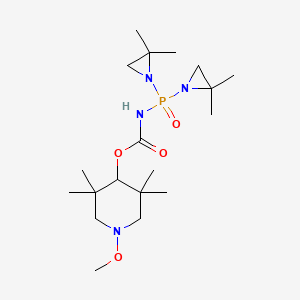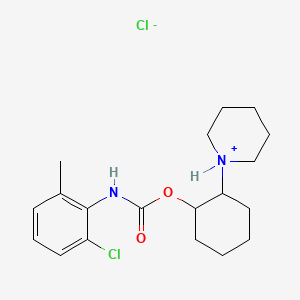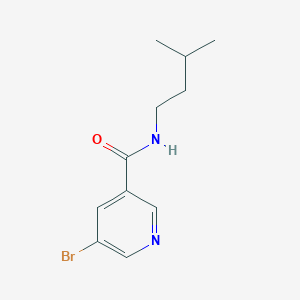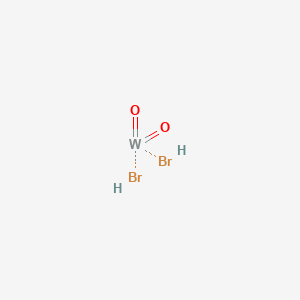
Spirohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirohexane is a hydrocarbon with the molecular formula C6H10 . It is a spiro compound, meaning it contains a spiro-connected cycloalkane structure. The compound is characterized by its unique three-membered and four-membered ring system, which makes it an interesting subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spirohexane can be synthesized through various methods. One common approach involves the reaction of 1,3-dibromopropane with zinc metal, which leads to the formation of cyclopropane intermediates. These intermediates can then undergo further reactions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally involve the use of metal catalysts and controlled reaction conditions to facilitate the formation of the spiro structure .
Chemical Reactions Analysis
Types of Reactions
Spirohexane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: This compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions using chlorine or bromine are common substitution reactions for this compound.
Major Products Formed
Oxidation: Oxygenated derivatives such as alcohols and ketones.
Reduction: Simpler hydrocarbons like cyclobutane.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Spirohexane has various applications in scientific research, including:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of spirohexane involves its interaction with various molecular targets. Its unique spiro structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or material synthesis .
Comparison with Similar Compounds
Similar Compounds
Spiropentane: Another spiro compound with a smaller ring system (C5H8).
Spiro[2.2]pentane: A spiro compound with a similar structure but different ring sizes.
Uniqueness of Spirohexane
This compound is unique due to its specific ring system, which provides distinct chemical and physical properties.
Properties
IUPAC Name |
spiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-2-6(3-1)4-5-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGUBWKMMCWIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166182 |
Source


|
| Record name | Spirohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157-45-9 |
Source


|
| Record name | Spirohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


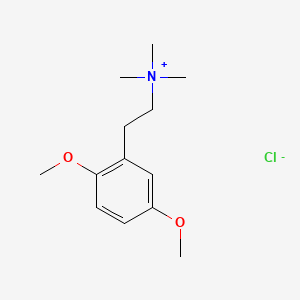
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

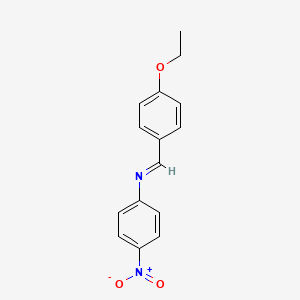
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
